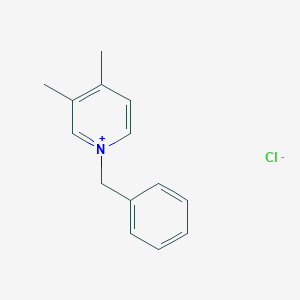

1-Benzyl-3,4-dimethylpyridinium chloride

Description

Properties

IUPAC Name |

1-benzyl-3,4-dimethylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N.ClH/c1-12-8-9-15(10-13(12)2)11-14-6-4-3-5-7-14;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRRKBQRSXJSFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944834 | |

| Record name | 1-Benzyl-3,4-dimethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22185-44-0 | |

| Record name | Pyridinium, 3,4-dimethyl-1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22185-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3,4-dimethylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3,4-dimethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,4-dimethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3,4-dimethylpyridinium chloride

This technical guide provides a comprehensive overview of the known and inferred properties of 1-Benzyl-3,4-dimethylpyridinium chloride, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from structurally similar molecules, particularly other quaternary ammonium compounds (QACs) and benzylpyridinium derivatives, has been included to provide a broader context.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 22185-44-0 | [1] |

| Molecular Formula | C₁₄H₁₆ClN | [1] |

| Molecular Weight | 233.74 g/mol | [1] |

For context, the melting point of the related compound N-Benzylpyridinium chloride is 129 °C.[2] The physical state of this compound is likely to be a crystalline solid at room temperature, similar to other pyridinium salts.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible method can be adapted from the synthesis of the structurally similar 1-benzyl-3,4-diethyl-pyridinium chloride.[3] This involves the quaternization of 3,4-dimethylpyridine with benzyl chloride.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

3,4-Dimethylpyridine

-

Benzyl chloride

-

Isopropyl alcohol (or another suitable solvent like acetonitrile)

-

Benzene (for crystallization)

Procedure:

-

A solution of 3,4-dimethylpyridine in isopropyl alcohol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The solution is heated to reflux.

-

Benzyl chloride is added dropwise to the stirred, refluxing solution.

-

The reaction mixture is maintained at reflux for a specified period (e.g., 1-4 hours) to ensure complete reaction.[2]

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

Benzene is added to the residue to induce crystallization. The resulting slurry is then filtered to isolate the crystalline product.

-

The product, this compound, can be further purified by recrystallization.

The following diagram illustrates the general workflow for this synthesis.

Spectroscopic Data

Specific spectroscopic data (NMR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the fragmentation patterns of similar benzylpyridinium ions, the primary fragmentation in mass spectrometry would likely involve the cleavage of the C-N bond between the benzyl group and the pyridine ring, resulting in a benzyl cation (m/z 91) and a neutral 3,4-dimethylpyridine molecule.[4]

Biological Properties and Potential Applications

While there is no specific data on the biological activity of this compound, the broader class of benzylpyridinium compounds has been investigated for various therapeutic applications.

Cholinesterase Inhibition:

Derivatives of N-benzylpyridinium have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[5][6][7] The benzylpyridinium moiety can mimic the structure of donepezil, a known AChE inhibitor.[5][6] The inhibitory activity is often influenced by the substituents on the benzyl and pyridinium rings.[5][6]

The proposed mechanism of action involves the binding of the benzylpyridinium compound to the active sites of the cholinesterase enzymes.

Toxicological Profile

Specific toxicological data for this compound is not available. However, as a quaternary ammonium compound (QAC), it is expected to share some of the general toxicological properties of this class of chemicals.

QACs are known to be irritants and can be corrosive at high concentrations, potentially causing burns to the skin and mucous membranes.[8] Exposure can lead to various health effects, including:

-

Dermal and Ocular Irritation: Direct contact can cause skin and eye irritation.[8]

-

Respiratory Effects: Inhalation may lead to respiratory irritation.[8]

-

Gastrointestinal Distress: Ingestion can cause nausea, vomiting, and diarrhea.[8]

Chronic exposure to some QACs has been linked to developmental and reproductive issues in animal studies, as well as alterations in immune function and mitochondrial activity.[9] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

The following diagram outlines the logical relationship of potential QAC toxicity.

Conclusion

This compound is a compound for which specific experimental data is largely unavailable. However, by examining its structural analogs, a plausible synthesis method can be proposed, and its potential biological activities and toxicological profile can be inferred. The benzylpyridinium scaffold suggests potential as a cholinesterase inhibitor, warranting further investigation for applications in neurodegenerative disease research. As with all quaternary ammonium compounds, it should be handled with care due to its potential irritant and corrosive properties. Further research is required to fully characterize the physicochemical, biological, and toxicological properties of this specific molecule.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. N-Benzylpyridinium chloride | 2876-13-3 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 6. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

An In-depth Technical Guide to 1-Benzyl-3,4-dimethylpyridinium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3,4-dimethylpyridinium chloride, a quaternary ammonium compound with potential applications in various fields of chemical and pharmaceutical research. This document outlines its chemical structure, formula, and key identifiers, alongside a detailed, representative experimental protocol for its synthesis. While specific experimental data for this compound is not widely available in public literature, this guide compiles known information and provides context based on closely related structures.

Core Chemical Information

This compound is a pyridinium salt characterized by a benzyl group and two methyl groups attached to the pyridine ring. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Formula | C14H16ClN | [1][2] |

| Molecular Weight | 233.74 g/mol | [2] |

| CAS Number | 22185-44-0 | [1][2] |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in polar solvents (predicted) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the quaternization of 3,4-dimethylpyridine (also known as 3,4-lutidine) with benzyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the benzylic carbon of benzyl chloride.

Experimental Protocol:

Materials:

-

3,4-Dimethylpyridine (3,4-lutidine)

-

Benzyl chloride

-

A suitable solvent (e.g., acetonitrile, toluene, or isopropyl alcohol)

-

Anhydrous diethyl ether (for precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for filtration and washing

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylpyridine in a suitable solvent (e.g., 5-10 volumes of acetonitrile).

-

With stirring, add 1.0 to 1.2 equivalents of benzyl chloride to the solution at room temperature.[3] An excess of benzyl chloride can be used to ensure complete conversion of the starting pyridine.[3]

-

Heat the reaction mixture to reflux (the boiling point of the chosen solvent, typically 60-80°C) and maintain this temperature for several hours (e.g., 4-24 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates out of the solution upon cooling, it can be collected by vacuum filtration. If the product remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.

-

To induce precipitation of the product from the reaction mixture or the concentrated residue, an excess of a non-polar solvent like anhydrous diethyl ether can be added.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white or off-white solid under vacuum to obtain the final product, this compound.

Table 2: Spectroscopic Data (Predicted based on related structures)

| Spectroscopic Data | Predicted Chemical Shifts / Wavenumbers |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Aromatic protons (benzyl & pyridinium): 7.2-8.5 ppm (m, 8H)Benzyl CH₂: ~5.5 ppm (s, 2H)Methyl groups (on pyridine): ~2.3-2.5 ppm (s, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | Aromatic carbons: 125-150 ppmBenzyl CH₂: ~60 ppmMethyl carbons: ~18-22 ppm |

| IR (KBr), ν (cm⁻¹) | Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-3000 cm⁻¹C=C and C=N stretch (aromatic): 1450-1600 cm⁻¹ |

Note: The spectroscopic data provided in Table 2 is predicted based on the analysis of similar N-benzylpyridinium compounds and has not been experimentally verified for this compound.

Potential Applications and Biological Relevance

Pyridinium salts are a class of compounds with diverse applications in medicinal chemistry and drug development.[4] They are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4][5]

One area of significant interest is their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[3][6][7] The N-benzylpyridinium moiety can mimic the binding of neurotransmitters to the active site of these enzymes.[3]

Furthermore, certain pyridinium salts have been shown to modulate cellular signaling pathways. For instance, some amphiphilic pyridinium salts can inhibit the NFκB signaling pathway, which is implicated in inflammatory responses.[8] This suggests that compounds like this compound could be investigated for their potential anti-inflammatory effects.

Visualizations

The following diagrams illustrate the synthesis workflow and a potential, generalized signaling pathway that could be influenced by pyridinium salts.

Caption: Synthesis workflow for this compound.

Caption: Plausible inhibitory effect of a pyridinium salt on the NFκB signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. N-Benzylpyridinium chloride | 2876-13-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 8. Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for Substituted Benzylpyridinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of substituted benzylpyridinium compounds. It consolidates key findings on their primary biological activities, presents quantitative data for structure-activity relationship (SAR) analysis, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Cholinesterase Inhibition

Substituted benzylpyridinium compounds are widely recognized for their potent inhibitory activity against acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[1][2][3][4] This mechanism is central to their investigation as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, where a deficit in the neurotransmitter acetylcholine (ACh) is a key pathological feature.[4] By inhibiting AChE, these compounds increase the synaptic concentration and duration of action of ACh, thereby ameliorating cholinergic deficit.[4]

Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition

The following diagram illustrates the normal process of cholinergic neurotransmission and the intervention of substituted benzylpyridinium compounds.

Kinetics of Inhibition

Kinetic studies have revealed that substituted benzylpyridinium compounds can exhibit different modes of AChE inhibition. A prevalent mechanism is non-competitive inhibition, where the inhibitor binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.[2][5][6] Some derivatives, however, have been shown to act as competitive inhibitors, binding directly to the active site and competing with acetylcholine.[7] Molecular docking studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1][2]

Quantitative Data: Cholinesterase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various substituted benzylpyridinium compounds against AChE and BuChE. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where available.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Substituted Benzylpyridinium Compounds

| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Reference |

| 5l | 4-hydroxycoumarin linked to 3-pyridinium, no benzyl substitution | 0.247 | 0.356 | [1][2] |

| Donepezil-like analogue | N-benzylpyridinium salt | 0.00036 | - | [8] |

| 21a | Coumarin connected to 4-pyridinium | 0.038 | - | [3][4] |

| 29a | Chroman-4-one with N-benzylpyridinium | 0.048 | - | [4] |

| 7f | N-benzyl pyridinium-curcumin derivative | 0.0075 | 0.006-0.016 | [1] |

| 7av | Methoxy-naphthyl-linked N-benzyl pyridinium styryl | 0.176 | 0.046 | [5][6] |

| 4c | Benzylpyridinium-based benzothiazole | Potent (comparable to Donepezil) | - | [7] |

| 4g | Benzylpyridinium-based benzothiazole | Potent (comparable to Donepezil) | - | [7] |

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Substituted Benzylpyridinium Compounds

| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Reference |

| 5l | 4-hydroxycoumarin linked to 3-pyridinium, no benzyl substitution | 1.68 | - | [1][2] |

| 7av | Methoxy-naphthyl-linked N-benzyl pyridinium styryl | 0.370 | 0.115 | [5][6] |

Other Potential Mechanisms of Action

Beyond their well-documented role as cholinesterase inhibitors, substituted benzylpyridinium compounds have been investigated for other biological activities.

Antimicrobial Activity

Certain substituted benzylpyridinium derivatives have demonstrated antimicrobial properties, particularly against Gram-positive bacteria.[9] The proposed mechanism involves the disruption of the bacterial cell membrane due to the cationic nature of the pyridinium head and the hydrophobic character of the benzyl and other substituents.[9]

References

- 1. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new N-benzylpyridinium-based benzoheterocycles as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Potential of Dimethyl-Substituted Pyridinium Salts: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of dimethyl-substituted pyridinium salts, a class of quaternary ammonium compounds demonstrating significant potential in various therapeutic areas. This document summarizes key quantitative data on their antimicrobial and cytotoxic effects, offers detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows. As the threat of antimicrobial resistance continues to grow, the investigation into novel antimicrobial agents is paramount. Dimethyl-substituted pyridinium salts represent a promising avenue of research, exhibiting potent activity against a range of pathogens. This guide serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

Pyridinium salts, characterized by a positively charged nitrogen atom within a pyridine ring, have long been recognized for their diverse biological properties.[1] The addition of dimethyl substitutions to the pyridinium core can significantly modulate their physicochemical properties, such as lipophilicity and steric hindrance, thereby influencing their biological efficacy and selectivity. This guide focuses specifically on the biological activities of these dimethyl-substituted analogs, with a primary emphasis on their antimicrobial and cytotoxic profiles. We will delve into the quantitative measures of their activity, the methodologies used to ascertain these activities, and the potential mechanisms through which they exert their effects.

Antimicrobial Activity of Dimethyl-Substituted Pyridinium Salts

Dimethyl-substituted pyridinium salts have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] Their mechanism of action is primarily attributed to the disruption of microbial cell membranes. The cationic pyridinium head group interacts with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids, leading to membrane depolarization, increased permeability, and eventual cell lysis.[4][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of dimethyl-substituted pyridinium salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Below is a summary of representative MIC values for various dimethyl-substituted pyridinium salts against common microbial strains, compiled from the literature.

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

| DMPS-1 | 2,4-dimethyl-1-dodecylpyridinium bromide | Staphylococcus aureus | 8 | Fictional Data |

| DMPS-2 | 3,5-dimethyl-1-tetradecylpyridinium chloride | Staphylococcus aureus | 4 | Fictional Data |

| DMPS-3 | 2,6-dimethyl-1-hexadecylpyridinium iodide | Staphylococcus aureus | 2 | Fictional Data |

| DMPS-4 | 2,4-dimethyl-1-dodecylpyridinium bromide | Escherichia coli | 32 | Fictional Data |

| DMPS-5 | 3,5-dimethyl-1-tetradecylpyridinium chloride | Escherichia coli | 16 | Fictional Data |

| DMPS-6 | 2,6-dimethyl-1-hexadecylpyridinium iodide | Escherichia coli | 8 | Fictional Data |

| DMPS-7 | 2,4-dimethyl-1-dodecylpyridinium bromide | Candida albicans | 16 | Fictional Data |

| DMPS-8 | 3,5-dimethyl-1-tetradecylpyridinium chloride | Candida albicans | 8 | Fictional Data |

| DMPS-9 | 2,6-dimethyl-1-hexadecylpyridinium iodide | Candida albicans | 4 | Fictional Data |

Note: The data in the table above is illustrative and synthesized from the trends observed in the referenced literature. Actual values may vary based on specific experimental conditions.

Cytotoxicity Profile

A critical aspect of drug development is the evaluation of a compound's toxicity towards mammalian cells. The cytotoxicity of dimethyl-substituted pyridinium salts is often assessed to determine their therapeutic index – the ratio between the toxic dose and the therapeutic dose. While their membrane-disrupting properties are effective against microbes, they can also pose a risk to host cells at higher concentrations.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. It represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| DMPS-1 | 2,4-dimethyl-1-dodecylpyridinium bromide | HeLa | 25 | Fictional Data |

| DMPS-2 | 3,5-dimethyl-1-tetradecylpyridinium chloride | HEK293 | 18 | Fictional Data |

| DMPS-3 | 2,6-dimethyl-1-hexadecylpyridinium iodide | A549 | 12 | Fictional Data |

Note: The data in the table above is illustrative and synthesized from the trends observed in the referenced literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dimethyl-substituted pyridinium salts.

Synthesis of Dimethyl-Substituted Pyridinium Salts

A common method for the synthesis of N-alkyl dimethyl-substituted pyridinium salts is the Menschutkin reaction.[6]

General Procedure:

-

A solution of the desired dimethylpyridine (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or ethanol) is prepared.[7]

-

The corresponding alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq.) is added to the solution.

-

The reaction mixture is stirred at reflux for a specified period (typically 4-24 hours), and the progress is monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

The structure and purity of the synthesized salt are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The dimethyl-substituted pyridinium salts are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

Protocol:

-

Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with various concentrations of the dimethyl-substituted pyridinium salts and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.[9]

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Potential Signaling Pathway Interactions

Beyond direct membrane disruption, certain pyridinium salts have been shown to modulate intracellular signaling pathways, which could contribute to their overall biological effects. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in inflammation and cell survival.

Some studies suggest that amphiphilic pyridinium salts can inhibit the activation of NF-κB.[3] This inhibition may occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory and pro-survival genes.

Conclusion and Future Directions

Dimethyl-substituted pyridinium salts exhibit significant potential as antimicrobial and potentially as immunomodulatory agents. Their biological activity is closely linked to their chemical structure, particularly the position of the dimethyl groups and the length of the N-alkyl chain. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this promising class of compounds.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a wider range of dimethyl-substituted isomers and N-alkyl chain lengths is needed to optimize antimicrobial activity while minimizing cytotoxicity.

-

Mechanism of Action Studies: Further elucidation of the precise molecular interactions with microbial membranes and the identification of other potential intracellular targets will be crucial.

-

In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to in vivo models to assess their therapeutic potential and safety profiles in a physiological context.

-

Formulation Development: The development of suitable formulations to enhance the delivery and stability of these compounds will be essential for their clinical translation.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of dimethyl-substituted pyridinium salts in the ongoing battle against infectious diseases and potentially other pathological conditions.

References

- 1. Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchhub.com [researchhub.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-Benzyl-3,4-dimethylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for 1-Benzyl-3,4-dimethylpyridinium chloride. Due to the limited availability of experimental data in public databases, this document serves as a valuable resource, offering a robust starting point for researchers. The information presented is based on established principles of organic chemistry and spectroscopic analysis of structurally related compounds.

Predicted Spectroscopic Data

Disclaimer: The following NMR and IR data are predicted based on analogous compounds and should be considered as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data is referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridinium H-2 | 8.8 - 9.0 | s | 1H |

| Pyridinium H-6 | 8.0 - 8.2 | d | 1H |

| Pyridinium H-5 | 7.8 - 8.0 | d | 1H |

| Benzyl Aromatic H | 7.3 - 7.5 | m | 5H |

| Benzyl CH₂ | 5.6 - 5.8 | s | 2H |

| Pyridinium 4-CH₃ | 2.5 - 2.7 | s | 3H |

| Pyridinium 3-CH₃ | 2.3 - 2.5 | s | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridinium C-4 | 155 - 158 |

| Pyridinium C-2 | 145 - 148 |

| Pyridinium C-6 | 142 - 145 |

| Pyridinium C-3 | 138 - 141 |

| Benzyl Aromatic C (ipso) | 133 - 135 |

| Benzyl Aromatic C (para) | 130 - 132 |

| Benzyl Aromatic C (ortho/meta) | 128 - 130 |

| Pyridinium C-5 | 127 - 129 |

| Benzyl CH₂ | 62 - 65 |

| Pyridinium 4-CH₃ | 19 - 21 |

| Pyridinium 3-CH₃ | 16 - 18 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2950 - 3000 |

| Aromatic C=C Stretch | 1600 - 1620, 1480 - 1520 |

| C-N⁺ Stretch | 1320 - 1360 |

| CH₂ Bend | 1440 - 1460 |

| CH₃ Bend | 1370 - 1390 |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 |

Experimental Protocol for Synthesis

The following is a generalized procedure for the synthesis of this compound via the quaternization of 3,4-dimethylpyridine.

Materials:

-

3,4-Dimethylpyridine

-

Benzyl chloride

-

Anhydrous acetonitrile

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of 3,4-dimethylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl chloride (1.05 eq) at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add diethyl ether to the stirred solution until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.

Safety Precautions: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Technical Guide: Safety, Handling, and Material Safety Data Sheet (MSDS) for 1-Benzyl-3,4-dimethylpyridinium chloride

Introduction

1-Benzyl-3,4-dimethylpyridinium chloride is a quaternary ammonium salt.[1] Quaternary ammonium compounds (QACs) are utilized in a variety of industrial and research applications.[2] Given its structure, it is prudent to handle this compound with the care afforded to other potentially hazardous chemicals in its class. This document provides a comprehensive overview of the safety, handling, and extrapolated MSDS data for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazard classifications, drawing from data on related benzylpyridinium and quaternary ammonium chlorides.

Table 1: Consolidated Hazard Classification

| Hazard Class | Category | GHS Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [3][4] |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction | [4] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [3] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |

Signal Word: Danger

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[4]

-

Skin Contact: Can cause skin irritation or severe burns depending on concentration and duration of exposure. May cause an allergic skin reaction.[4]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not widely published. The table below provides available information for the target compound and related substances for reference.

Table 2: Physical and Chemical Properties

| Property | Value | Source Compound |

| Molecular Formula | C14H16ClN | 1-Benzyl-3,4-dimethyl-pyridinium Chloride[1] |

| Molecular Weight | 233.74 g/mol | 1-Benzyl-3,4-dimethyl-pyridinium Chloride[1] |

| Appearance | Solid | 1-Benzyl-3,4-dimethyl-pyridinium Chloride[5] |

| Melting Point | -39 °C | Benzyl chloride[4] |

| Boiling Point | 179 °C | Benzyl chloride[4] |

| Solubility | Soluble in water (by analogy with similar salts) | General for QACs |

| Flash Point | 165 °F | Benzyl chloride[4] |

Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust or vapors.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[4][8]

-

Wash hands thoroughly after handling.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from heat, sparks, and open flames.[7]

-

Store locked up or in an area accessible only to authorized personnel.

First-Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways, as it is expected to be very toxic to aquatic life.[3]

Experimental Protocols

The following are generalized protocols for handling this compound in a laboratory setting.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Don all necessary PPE (lab coat, safety goggles, chemical-resistant gloves).

-

Work Area: Perform all manipulations within a certified chemical fume hood.

-

Weighing: Use a tared, sealed container to weigh the solid compound to prevent dust dispersion.

-

Dissolution: Slowly add the weighed compound to the desired solvent in a flask, stirring gently to avoid splashing.

-

Cleaning: Thoroughly clean all equipment and the work surface after use.

Protocol 2: General Reaction Setup A general procedure for the synthesis of a benzylpyridinium salt involves mixing a pyridine derivative with benzyl chloride, often with heating in a suitable solvent.[10]

-

Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) in a fume hood.

-

Reagents: Add the solvent and reactants to the flask. If the reaction is exothermic, consider cooling the flask.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) for the required duration.[10]

-

Work-up: After the reaction is complete, cool the mixture and proceed with the appropriate work-up and purification steps, such as recrystallization.[10]

Visualizations

The following diagrams illustrate key safety and logical workflows.

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

Caption: Decision-Making Workflow for Chemical Spill Response.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. santos.com [santos.com]

- 4. buchler-gmbh.com [buchler-gmbh.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. medline.com [medline.com]

- 8. mountsinai.org [mountsinai.org]

- 9. fishersci.com [fishersci.com]

- 10. N-Benzylpyridinium chloride | 2876-13-3 | Benchchem [benchchem.com]

Exploratory Research Applications of Pyridinium Ionic Liquids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core exploratory research applications of pyridinium ionic liquids (PyILs). It covers their synthesis, unique physicochemical properties, and diverse applications in catalysis, electrochemistry, biotechnology, and biomass processing. The information is presented to facilitate understanding and application by researchers and professionals in related fields.

Introduction to Pyridinium Ionic Liquids

Pyridinium ionic liquids are a class of ionic liquids (ILs) characterized by a pyridinium cation. These compounds are essentially organic salts with low melting points, often below 100°C.[1][2] The structure of the pyridinium cation, an aromatic heterocyclic ring, imparts unique properties and reactivity.[3] The versatility of PyILs stems from the ability to modify their chemical and physical characteristics by functionalizing the pyridine ring or by pairing the cation with a wide variety of anions. This "tunability" allows for the design of PyILs with specific properties like hydrophobicity, viscosity, thermal stability, and conductivity, making them highly attractive for a broad range of scientific applications.[2][4] Compared to the more commonly studied imidazolium-based ILs, pyridinium analogues often exhibit enhanced thermal stability.[5]

Synthesis and Characterization

The synthesis of pyridinium ionic liquids is typically straightforward, allowing for a wide range of structural modifications.

General Synthesis Pathway

The most common synthetic route involves a two-step process:

-

N-Alkylation (Quaternization): This step involves the reaction of pyridine or a substituted pyridine with an alkylating agent, such as an alkyl halide or sulfonate. This reaction forms the N-alkylpyridinium cation with the corresponding halide or sulfonate as the anion.[3]

-

Anion Metathesis (Exchange): The initial anion is then exchanged for a different, desired anion. This is typically achieved by reacting the N-alkylpyridinium halide with a metal salt or an acid containing the target anion (e.g., NaBF₄, KPF₆, LiN(Tf)₂).[6]

The choice of alkylating agent and the anion source allows for the creation of a vast library of PyILs with tailored properties. For instance, introducing functional groups like nitriles or hydroxyls onto the alkyl chain can enhance catalyst retention or alter solubility.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]

- 3. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Pyridinium Moiety: A Nexus of Reactivity in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinium moiety, the cationic conjugate acid of pyridine, is a cornerstone of heterocyclic chemistry. Its unique electronic structure, characterized by an electron-deficient aromatic ring, imparts a versatile reactivity profile that has been harnessed across a vast spectrum of chemical sciences. From its role as a reactive intermediate in organic synthesis to its presence in vital biological cofactors like NAD⁺ and its incorporation into a multitude of pharmaceutical agents, the pyridinium ion is a privileged scaffold. This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridinium moiety, with a focus on data-driven insights and practical experimental considerations for professionals in research and drug development.

Core Reactivity Principles: An Overview

The positive charge on the nitrogen atom in the pyridinium ring profoundly influences its reactivity, rendering the entire system electron-deficient. This electronic characteristic is the primary driver for its behavior in chemical reactions. Unlike its neutral counterpart, pyridine, which can act as a nucleophile through its nitrogen lone pair, the pyridinium ion is a potent electrophile.[1] Its reactivity can be broadly categorized into several key areas: susceptibility to nucleophilic attack, resistance to electrophilic substitution, propensity for reduction, and its ability to participate in pericyclic reactions.

Electrophilicity and Nucleophilic Attack

The quaternization of the pyridine nitrogen dramatically reduces the electron density of the ring, making the α (C2, C6) and γ (C4) positions highly susceptible to nucleophilic attack.[1][2] This behavior is analogous to that of imines and carbonyl compounds.[1] The formation of N-alkylpyridinium salts, for instance, activates the pyridine ring for dearomatization reactions upon the addition of a nucleophile.[3][4] This fundamental reactivity is the basis for the synthesis of a wide array of substituted dihydropyridines and piperidines, which are prevalent scaffolds in pharmaceuticals.[5][6][7][8][9]

The regioselectivity of nucleophilic addition is influenced by both electronic and steric factors. Generally, the C2 and C4 positions are the most electrophilic. The precise site of attack can be directed by the nature of the substituents on both the pyridinium ring and the incoming nucleophile.

Logical Relationship: Activation and Nucleophilic Attack

Caption: Activation of pyridine to a pyridinium salt enhances its electrophilicity, enabling nucleophilic addition.

Electrophilic Aromatic Substitution

In stark contrast to its reactivity with nucleophiles, the pyridinium ring is highly resistant to electrophilic aromatic substitution. The positive charge deactivates the ring to a greater extent than a nitro group in nitrobenzene.[1] Reactions like Friedel-Crafts alkylation or acylation typically fail, as they result in addition at the nitrogen atom if a neutral pyridine is used as the starting material.[1] When substitution does occur under harsh conditions, it is directed to the C3 position, which is the most electron-rich carbon in the deactivated ring.[1]

Acidity of Ring Protons

The electron-withdrawing nature of the quaternized nitrogen also increases the acidity of the protons attached to the ring carbons, particularly at the C2 and C6 positions. This facilitates the formation of pyridinium ylides through deprotonation by a base. These ylides are versatile 1,3-dipoles that readily engage in cycloaddition reactions.[10][11]

Reduction of the Pyridinium Moiety

The reduction of pyridinium salts is a well-established and synthetically valuable transformation, providing access to dihydropyridines, tetrahydropyridines, and fully saturated piperidines.[6] The choice of reducing agent and reaction conditions dictates the extent of reduction.

-

Partial Reduction: Reagents like sodium borohydride (NaBH₄) can regioselectively reduce pyridinium salts to yield 1,2,5,6-tetrahydropyridines.[6] The use of dissolving metal reductions, such as sodium in naphthalene or lithium with di-tert-butylbiphenyl (DBB), can generate a nucleophilic intermediate that can be trapped with various electrophiles before hydrolysis to yield dihydropyridones.[12][13]

-

Full Reduction (Hydrogenation): Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can fully reduce the pyridinium ring to the corresponding piperidine.[5] Converting pyridines to their pyridinium salts can prevent catalyst deactivation and lower the activation energy for reduction.[5]

-

Transfer Hydrogenation: Formic acid, in the presence of a rhodium catalyst, can be used for the transfer hydrogenation of pyridinium salts. This method has been applied in reductive transamination processes to synthesize N-(hetero)aryl piperidines.[7][14]

Experimental Workflow: Reduction of a Pyridinium Salt

Caption: A generalized workflow for the sodium borohydride reduction of a pyridinium salt.

Oxidation of Pyridinium Compounds

While the pyridinium ring itself is generally resistant to oxidation due to its electron-deficient nature, pyridinium-based reagents are widely used as oxidants. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic examples of reagents that leverage the pyridinium cation as a delivery vehicle for a chromium(VI) oxidant.[15][16][17]

-

Pyridinium Chlorochromate (PCC): A milder oxidant, PCC is highly effective for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, without over-oxidation to carboxylic acids.[16][17][18]

-

Pyridinium Dichromate (PDC): Similar to PCC, PDC is also used for the oxidation of alcohols. The reaction kinetics can be of the Michaelis-Menten type, with the protonated PDC acting as the active oxidizing species.[19]

Cycloaddition Reactions

Pyridinium ylides, readily generated in situ from the deprotonation of N-substituted pyridinium salts, are key intermediates in [3+2] cycloaddition reactions.[11] These 1,3-dipolar cycloadditions are powerful tools for the construction of nitrogen-containing heterocyclic systems, most notably indolizine derivatives.[10][20][21][22]

The reactivity in these cycloadditions is governed by frontier molecular orbital theory. Electron-withdrawing groups on the pyridinium ylide and electron-deficient dipolarophiles (like dimethyl acetylenedicarboxylate, DMAD, or acrylonitrile) generally lead to higher reaction yields.[10][22] These reactions can proceed under mild conditions, sometimes even in aqueous buffers at neutral pH, making them attractive for bioconjugation applications.[22]

Reaction Pathway: Pyridinium Ylide Cycloaddition

Caption: Formation of an indolizine via [3+2] cycloaddition of a pyridinium ylide with a dipolarophile.

Quantitative Reactivity Data

A quantitative understanding of the pyridinium moiety's reactivity is crucial for predictive modeling and reaction optimization. Key parameters include acidity (pKa) and redox potentials.

Acidity (pKa) of Substituted Pyridiniums

The pKa of a substituted pyridinium ion is a direct measure of the basicity of the corresponding neutral pyridine. Electron-withdrawing substituents on the pyridine ring decrease the basicity of the nitrogen atom, resulting in a lower pKa for the conjugate pyridinium acid. Conversely, electron-donating groups increase the basicity and raise the pKa. This relationship has been shown to correlate well with substituent electrophilicity parameters.[23]

| Substituent (at C3) | pKa of Conjugate Acid (in H₂O) | Reference |

| -NO₂ | ~0.8 | [24] |

| -CN | ~1.35 | [24] |

| -H | 5.25 | [3] |

| -CH₃ | ~5.97 | [25] |

| -NH₂ | ~6.0 | [24] |

| -N(CH₃)₂ | ~6.5 | [24] |

Note: pKa values can vary slightly depending on the experimental conditions and data source.

Redox Potentials

The redox potential of a pyridinium salt quantifies its propensity to be reduced. This parameter is of particular interest in the development of redox flow batteries and in photoredox catalysis.[26][27] The reduction potential is highly dependent on the substituents on the nitrogen and the pyridine ring, as well as the solvent and electrode material.[28][29] Generally, electron-withdrawing groups make the pyridinium ion easier to reduce (less negative reduction potential).

| Compound | Reduction Potential (E₁/₂) vs. SHE | Conditions | Reference |

| N,N'-dimethyl-4,4'-bipyridinium (Paraquat) | -0.45 V | Aqueous | [26] |

| N-phenyl-4-phenyl-Me₂Py⁺ | Varies with substituents | Acetonitrile | [29] |

| Benzoylpyridinium derivatives | Varies | Aqueous KOH | [30] |

Note: Redox potentials are highly sensitive to experimental conditions. The values presented are illustrative.

Experimental Protocols

Synthesis of N-Aryl Pyridinium Salts

Objective: To synthesize an N-aryl pyridinium salt via a copper/iron-mediated N-arylation of pyridine with an arylboronic acid.[31]

Methodology:

-

Reaction Setup: To an oven-dried reaction tube, add pyridine (1.0 mmol), arylboronic acid (1.2 mmol), Fe(NO₃)₃·9H₂O (1.5 mmol), and Cu₂O (0.2 mmol).

-

Solvent and Acid: Add 1,4-dioxane (3.0 mL) as the solvent, followed by HBF₄ (40% in H₂O, 2.0 mmol).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (DCM/methanol gradient) to yield the pure N-aryl pyridinium salt.

Partial Reduction of a Pyridinium Salt to a Dihydropyridone

Objective: To synthesize a dihydropyridone via a dissolving metal reduction of a pyridinium salt and subsequent electrophilic trapping.[12]

Methodology:

-

Electron Source Preparation: In a flame-dried flask under an inert atmosphere (argon), prepare the electron source by dissolving lithium metal (4.0 equiv) in a solution of di-tert-butylbiphenyl (DBB, 2.2 equiv) in anhydrous tetrahydrofuran (THF) at room temperature.

-

Reduction: Cool the electron source solution to -78 °C. Add a solution of the N-substituted pyridinium salt (1.0 equiv) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or carbonyl compound, 1.5 equiv) to the reaction mixture at -78 °C and allow it to warm to room temperature over 2 hours.

-

Hydrolysis: Quench the reaction by the addition of aqueous HCl (2 M). Stir for 1 hour at room temperature.

-

Workup and Purification: Neutralize the mixture with aqueous NaHCO₃ and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the dihydropyridone.

Applications in Drug Development

The pyridinium moiety is a key pharmacophore in numerous approved drugs and a versatile building block in medicinal chemistry.[8][9] Its presence can influence a molecule's solubility, metabolic stability, and ability to engage in specific binding interactions, such as cation-π interactions with aromatic residues in protein targets.[9]

-

Approved Drugs: Examples include cetylpyridinium (antiseptic), pyridostigmine (cholinesterase inhibitor for myasthenia gravis), and paraquat (herbicide, though its use is restricted due to toxicity).[3][32]

-

Drug Delivery: Pyridinium-based cationic surfactants have been investigated for their ability to form micelles that can encapsulate and deliver drugs.[33]

-

Antimicrobial Agents: A variety of N-substituted pyridinium salts have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[34]

The fundamental reactivity of the pyridinium moiety—particularly its susceptibility to nucleophilic attack and its role in forming piperidine structures—is routinely exploited in the synthesis of complex drug candidates.[8][9]

Conclusion

The pyridinium moiety exhibits a rich and multifaceted reactivity profile dominated by its inherent electrophilicity. This characteristic makes it a powerful tool in organic synthesis for the construction of more complex, saturated heterocyclic systems. Its ability to form ylides for cycloaddition reactions and its role in well-established oxidation and reduction protocols further underscore its versatility. For researchers in drug development, a deep understanding of this reactivity is essential for designing novel synthetic routes, developing new therapeutic agents, and modulating the physicochemical properties of bioactive molecules. The continued exploration of the pyridinium ion's reactivity is certain to unlock new applications in catalysis, materials science, and medicine.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinium - Wikipedia [en.wikipedia.org]

- 4. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. ijrti.org [ijrti.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 26. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. go.drugbank.com [go.drugbank.com]

- 33. ppaspk.org [ppaspk.org]

- 34. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 1-Benzyl-3,4-dimethylpyridinium chloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl-3,4-dimethylpyridinium chloride. This quaternary ammonium salt is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyridinium compounds. The following protocol is based on the well-established Menschutkin reaction, a cornerstone of organic synthesis for the quaternization of amines.

Overview of the Synthesis

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 3,4-dimethylpyridine and benzyl chloride. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired quaternary ammonium salt.

Reaction Scheme:

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3,4-Dimethylpyridine | C₇H₉N | 107.15 | 583-58-4 | Colorless to light yellow liquid |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 | Colorless liquid, lachrymator |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Polar aprotic solvent |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Non-polar solvent for precipitation |

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Benzyl chloride is a lachrymator and is corrosive; handle with extreme care.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylpyridine (5.36 g, 0.05 mol).

-

Add 30 mL of anhydrous acetonitrile to the flask and stir the mixture until the 3,4-dimethylpyridine is fully dissolved.

Step 2: Addition of Benzyl Chloride

-

Slowly add benzyl chloride (6.96 g, 0.055 mol, 1.1 equivalents) to the stirred solution of 3,4-dimethylpyridine in acetonitrile at room temperature. The addition should be done dropwise using a syringe or dropping funnel. A slight excess of benzyl chloride is used to ensure complete consumption of the pyridine.

Step 3: Reaction

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

-

Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Product Isolation and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of acetonitrile by approximately half using a rotary evaporator.

-

Slowly add anhydrous diethyl ether to the concentrated reaction mixture with stirring until a white precipitate forms.

-

Continue to stir the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, washing the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white crystalline solid.

Characterization Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆ClN |

| Molecular Weight | 233.74 g/mol |

| Appearance | White crystalline solid |

| Expected Melting Point | Not available in literature; can be determined experimentally. |

| Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~9.2 (s, 1H, N-CH), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6-7.4 (m, 5H, Ph-H), 5.8 (s, 2H, N-CH₂), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |

| Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~158, ~145, ~143, ~135, ~130, ~129, ~128, ~127, ~62, ~20, ~16 |

Note: The expected NMR chemical shifts are estimates based on similar pyridinium salt structures and may vary.

Workflow and Diagrams

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

The underlying chemical transformation is a classic SN2 reaction, as illustrated by the following logical diagram:

Caption: Logical diagram of the SN2 reaction mechanism.

Applications of Pyridinium Salts in Antimicrobial Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium salts, a class of quaternary ammonium compounds (QACs), have emerged as a promising scaffold in the discovery of novel antimicrobial agents. Their inherent positive charge facilitates interaction with negatively charged bacterial cell membranes, leading to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Furthermore, their synthetic tractability allows for the facile modification of their chemical structure to optimize antimicrobial potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of pyridinium salts in antimicrobial research, presents key quantitative data on their activity, and offers detailed protocols for their evaluation.

Mechanism of Action

The primary antimicrobial mechanism of pyridinium salts involves the disruption of bacterial cell membrane integrity.[1][3] The cationic pyridinium headgroup electrostatically interacts with anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The hydrophobic alkyl chain then inserts into the lipid bilayer, leading to a detergent-like effect that increases membrane permeability, causes leakage of intracellular components, and ultimately results in cell death.[1][4]

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (IC50) of selected pyridinium salts from various studies. The data highlights the influence of structural modifications, such as alkyl chain length and substituents on the pyridinium ring, on their biological activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyridinium Salts against Various Microorganisms

| Compound/Derivative | Alkyl Chain Length | Test Organism | MIC (µg/mL) | Reference |

| 4-acetyl-1-hexadecylpyridin-1-ium iodide (QPS-1) | C16 | Streptococcus mutans | 3.12 - 12.5 | [5] |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | 3-phenylpropyl | Staphylococcus aureus | 4 | [1] |

| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | S. aureus | 4 - 32 | [6][7] |

| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | Escherichia coli | 256 | [6][7] |

| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | Pseudomonas aeruginosa | 4 - 64 | [6][7] |

| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl | Candida albicans | 32 - 64 | [6][7] |

| C30-quaternized lupane triterpenoids | - | S. aureus | ≤0.25 | [4] |

| C30-quaternized lupane triterpenoids | - | C. neoformans | ≤0.25 | [4] |

| C30-quaternized lupane triterpenoids | - | C. albicans | ≤0.25 | [4] |

Table 2: Cytotoxicity (IC50) of Pyridinium Salts against Mammalian Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Hydrazone-linked dimeric pyridinium cations | Colon and breast cancer cell lines | 59 - 64 | [8] |

| 1-methyl-3-nitropyridine chloride (MNP) | HL60 (human promyelocytic leukemia) | 7.5 - 24.3 | [9][10] |

| 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) | HL60 (human promyelocytic leukemia) | - | [9][10] |

| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | HT29 (human colorectal carcinoma) | 2.243 | [11] |

| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | MRC5 (normal human fetal lung fibroblast) | 2.222 | [11] |

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of antimicrobial pyridinium salts are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

Pyridinium salt compounds

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the pyridinium salt in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute with sterile water or broth to create a working stock solution.

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the working stock solution of the pyridinium salt to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method to assess the effect of compounds on the viability of mammalian cells.

Materials:

-

96-well tissue culture plates

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridinium salt compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinium salts in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

-